3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
Overview
Description
“3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . For instance, one study described the synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one and related bicyclic cores with the 3-aminobenzisoxazole P1 moiety . Another study reported the design and synthesis of 38 pyrazolo[3,4-b]pyridine derivatives, which were evaluated for their activities to inhibit TRKA .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C17H20N4O2 . The compound has a molecular weight of 312.37 g/mol .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in the context of its potential as a pharmacological agent . For example, one study described potent factor Xa inhibitors based on the 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one bicyclic core .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure and formula. It has a molecular weight of 312.37 g/mol and a molecular formula of C17H20N4O2 .Scientific Research Applications
Anticancer Activity and mTOR Inhibition
3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds exhibit inhibitory activity against various human cancer cell lines and work through apoptosis mechanisms. Specifically, some derivatives inhibit the mammalian target of rapamycin (mTOR) with nanomolar potency, demonstrating their relevance in cancer treatment research (Reddy et al., 2014).
Synthesis Techniques and Applications
Innovative synthesis methods have been developed for various derivatives of this compound. These include regiospecific synthesis techniques using iminophosphorane-mediated annulation and other strategies. These advancements in synthesis methods enable the exploration of these compounds for diverse applications in medicinal chemistry (Wu et al., 2010).
Catalytic Synthesis Methods
Catalytic methods have been established for the synthesis of derivatives like 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones. These processes involve reactions with aromatic aldehydes in the presence of heteropolyacids, offering high yields and underscoring the compound's potential in various chemical syntheses (Heravi et al., 2007).
Cyclin-Dependent Kinases (CDKs) Inhibition
Studies have also explored the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones for their potential inhibitory activities against cyclin-dependent kinases (CDKs). This demonstrates the compound's potential in research related to cell cycle regulation and cancer therapy (Geffken et al., 2011).
Antimicrobial and Antifungal Activities
Additionally, derivatives of this compound have shown promising results in antimicrobial and antifungal activities. This highlights their potential use in developing new chemotherapeutic agents (Dangi et al., 2011).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-Phenyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This results in the arrest of cell growth at the G0-G1 stage . The compound’s action on CDK2 also leads to the induction of apoptosis within cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against certain cell lines . For instance, one of the compounds displayed potent dual activity against the examined cell lines and CDK2 .
properties
IUPAC Name |
3-phenyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11-10-9(12-6-13-11)8(14-15-10)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLZFADCRQQBOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2N=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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